1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride
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Overview
Description
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexane ring, an amino group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclohexane derivative.
Attachment of the fluorophenyl group: The fluorophenyl group can be attached through Friedel-Crafts alkylation or acylation reactions, using a fluorobenzene derivative and an appropriate catalyst.
Formation of the carboxamide group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Continuous flow reactors: To ensure efficient mixing and heat transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions with catalysts like Lewis acids.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Such as G-protein coupled receptors or ion channels, leading to modulation of cellular signaling pathways.
Inhibition of enzymes: Such as proteases or kinases, leading to altered cellular processes.
Modulation of gene expression: Through interaction with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride can be compared with other similar compounds, such as:
1-amino-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
1-amino-N-[(4-bromophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.
1-amino-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide;hydrochloride: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness: The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific receptor binding, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20ClFN2O |
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Molecular Weight |
286.77 g/mol |
IUPAC Name |
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H19FN2O.ClH/c15-12-6-4-11(5-7-12)10-17-13(18)14(16)8-2-1-3-9-14;/h4-7H,1-3,8-10,16H2,(H,17,18);1H |
InChI Key |
BFPPCMZUKXMOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
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